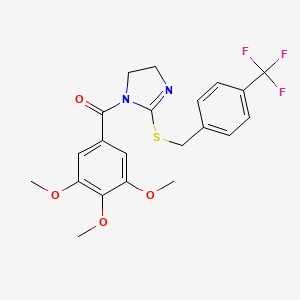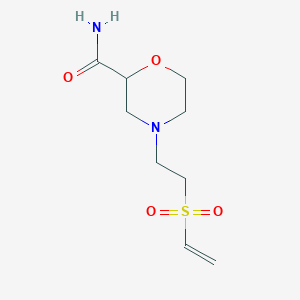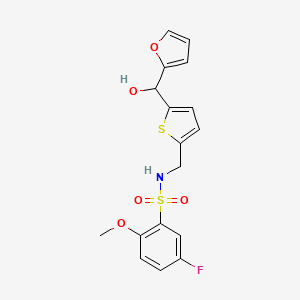
5-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H16FNO5S2 and its molecular weight is 397.44. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Sulfonamide derivatives, such as aminothiazole-paeonol derivatives, have been synthesized and evaluated for their anticancer effects on various cancer cell lines. These compounds have shown high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cells, with certain derivatives displaying potent inhibitory activities. This suggests that compounds within this chemical family could be promising lead compounds for developing new anticancer agents, particularly for gastrointestinal adenocarcinoma treatment (Chia-Ying Tsai et al., 2016).
COX-2 Inhibition for Anti-inflammatory Applications
Sulfonamide derivatives have also been explored for their COX-2 inhibitory properties, leading to the identification of compounds with significant selectivity and potency as COX-2 inhibitors. This is particularly relevant for the treatment of conditions like rheumatoid arthritis and acute pain. The introduction of a fluorine atom in such compounds has been noted to preserve COX-2 potency while enhancing selectivity (Hiromasa Hashimoto et al., 2002).
Corrosion Inhibition
Research into piperidine derivatives, including compounds structurally similar to the one , has demonstrated their potential as corrosion inhibitors for iron. Studies involving quantum chemical calculations and molecular dynamics simulations have provided insights into their adsorption behaviors and inhibition efficiencies, offering valuable information for applications in materials science and engineering (S. Kaya et al., 2016).
Electrophilic Fluorination
The development of novel electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, highlights the utility of sulfonamide compounds in synthetic chemistry, especially for introducing fluorine atoms into target molecules. This enhances the enantioselectivity of products, a critical aspect in the synthesis of bioactive compounds (H. Yasui et al., 2011).
properties
IUPAC Name |
5-fluoro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5S2/c1-23-13-6-4-11(18)9-16(13)26(21,22)19-10-12-5-7-15(25-12)17(20)14-3-2-8-24-14/h2-9,17,19-20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHHUBHQTKEHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2430619.png)

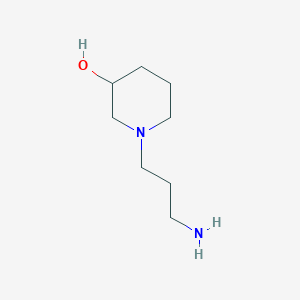

![3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B2430626.png)

![(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2430629.png)
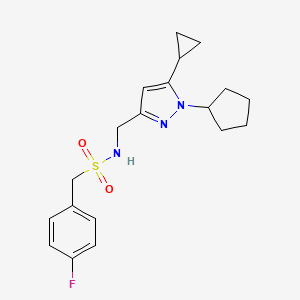
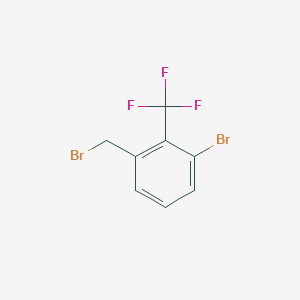
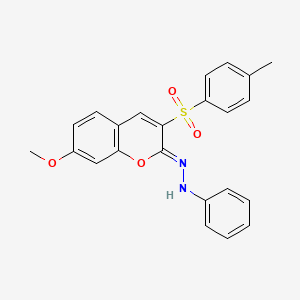
![N-[3-(4-Methylsulfonylphenyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2430637.png)
![5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2430638.png)
